1-Bromo-5-cyclobutoxy-2-fluoro-4-methoxybenzene
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Overview
Description
1-Bromo-5-cyclobutoxy-2-fluoro-4-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, a cyclobutoxy group, a fluorine atom, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-5-cyclobutoxy-2-fluoro-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available precursors such as 1-bromo-2-fluoro-4-methoxybenzene and cyclobutanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the cyclobutanol, forming the cyclobutoxy anion.
Nucleophilic Substitution: The cyclobutoxy anion then undergoes nucleophilic substitution with 1-bromo-2-fluoro-4-methoxybenzene, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-cyclobutoxy-2-fluoro-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or potassium tert-butoxide are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include cyclohexane derivatives.
Scientific Research Applications
1-Bromo-5-cyclobutoxy-2-fluoro-4-methoxybenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: It is explored for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Bromo-5-cyclobutoxy-2-fluoro-4-methoxybenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways, affecting cellular processes such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-methoxybenzene: Lacks the cyclobutoxy group, resulting in different reactivity and applications.
1-Bromo-5-cyclobutoxy-2-fluorobenzene:
Uniqueness: 1-Bromo-5-cyclobutoxy-2-fluoro-4-methoxybenzene is unique due to the presence of both the cyclobutoxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
1-bromo-5-cyclobutyloxy-2-fluoro-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-14-10-6-9(13)8(12)5-11(10)15-7-3-2-4-7/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRWLQIXHMXFGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC2CCC2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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